REACTION_CXSMILES
|
Cl[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[CH:11]1[C:16]([OH:17])=[CH:15][CH:14]=[CH:13][C:12]=1[CH3:18].C(=O)([O-])[O-].[K+].[K+]>[Cu].O>[CH3:18][C:12]1[CH:11]=[C:16]([CH:15]=[CH:14][CH:13]=1)[O:17][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4] |f:2.3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
104.8 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC=C1O)C
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
copper
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling it
|
Type
|
EXTRACTION
|
Details
|
extracted twice with methyl tert-butyl ether (MTB ether)
|
Type
|
WASH
|
Details
|
The ether phase is washed five times with concentrated sodium hydroxide solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with water, dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(OCC(=O)C2=CC=CC=C2)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.2 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |